molecular formula C13H14Cl2O2 B5020023 1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene

1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene

Cat. No.: B5020023
M. Wt: 273.15 g/mol
InChI Key: WOEPOBZPXSLMBU-UHFFFAOYSA-N
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Description

1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene is a complex organic compound with the molecular formula C13H14Cl2O2 This compound is characterized by its unique cyclopropane ring fused to a chromene structure, which is further substituted with dichloro, ethoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene typically involves the cyclopropanation of a suitable chromene precursor. One common method includes the reaction of a chromene derivative with a dichlorocarbene source, such as chloroform in the presence of a strong base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as column chromatography and recrystallization, ensures the isolation of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the dichloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene involves its interaction with specific molecular targets and pathways. The compound’s dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially disrupting their normal functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dichloro-1,1a,2,7b-tetrahydrocyclopropa[c]chromene
  • 1,1-Dichloro-2,7b-dihydro-1aH-cyclopropa[c]chromene

Uniqueness

1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene is unique due to the presence of the ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1,1-dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O2/c1-3-16-12-9-6-4-5-7-10(9)17-8(2)11(12)13(12,14)15/h4-8,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEPOBZPXSLMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC12C(C1(Cl)Cl)C(OC3=CC=CC=C23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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